Spiro[7H-indeno[4,5-d]-1,3-dioxole-7,1'(2'H)-isoquinoline]-7',8-diol, 3',4',6,8-tetrahydro-6'-methoxy-2'-methyl-, (7S-trans)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spiro[7H-indeno[4,5-d]-1,3-dioxole-7,1’(2’H)-isoquinoline]-7’,8-diol, 3’,4’,6,8-tetrahydro-6’-methoxy-2’-methyl-, (7S-trans)- is a complex organic compound characterized by its spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[7H-indeno[4,5-d]-1,3-dioxole-7,1’(2’H)-isoquinoline]-7’,8-diol, 3’,4’,6,8-tetrahydro-6’-methoxy-2’-methyl-, (7S-trans)- typically involves multi-step organic reactions. One common method includes the use of 1,3-dipolar cycloaddition reactions, where azomethine ylides derived from primary amines react with dipolarophiles such as malononitrile under reflux conditions . This method is known for its high yield and regioselectivity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent reaction conditions and higher throughput. The use of automated systems for reagent addition and product isolation can enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Spiro[7H-indeno[4,5-d]-1,3-dioxole-7,1’(2’H)-isoquinoline]-7’,8-diol, 3’,4’,6,8-tetrahydro-6’-methoxy-2’-methyl-, (7S-trans)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to reduce specific functional groups, altering the compound’s properties.
Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules.
Biology
In biological research, Spiro[7H-indeno[4,5-d]-1,3-dioxole-7,1’(2’H)-isoquinoline]-7’,8-diol, 3’,4’,6,8-tetrahydro-6’-methoxy-2’-methyl-, (7S-trans)- is studied for its potential as a bioactive molecule. Its structural features may enable interactions with biological targets, leading to the development of new pharmaceuticals .
Medicine
The compound’s potential medicinal applications include its use as a lead compound in drug discovery. Researchers are investigating its effects on various biological pathways to identify therapeutic benefits .
Industry
In industry, this compound is explored for its use in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic components .
Mechanism of Action
The mechanism by which Spiro[7H-indeno[4,5-d]-1,3-dioxole-7,1’(2’H)-isoquinoline]-7’,8-diol, 3’,4’,6,8-tetrahydro-6’-methoxy-2’-methyl-, (7S-trans)- exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biological pathways, leading to changes in cellular functions. The exact molecular targets and pathways are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- **3-(4,6-diphenyl-1,3,5-triazin-2-yl)-9’,9’-dimethyl-9’H-spiro[fluorene-9,5’-quinolino[3,2,1-de]acridine] (QAF-TRZ)
- **3’-(4,6-diphenyl-1,3,5-triazin-2-yl)-10-phenyl-10H-spiro[acridine-9,9’-fluorene] (STF-TRZ)
Uniqueness
Its spirocyclic structure is particularly advantageous for creating stable and efficient materials for electronic applications .
Properties
Molecular Formula |
C20H21NO5 |
---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
6-methoxy-2-methylspiro[3,4-dihydroisoquinoline-1,7'-6,8-dihydrocyclopenta[g][1,3]benzodioxole]-7,8'-diol |
InChI |
InChI=1S/C20H21NO5/c1-21-6-5-11-7-16(24-2)14(22)8-13(11)20(21)9-12-3-4-15-18(26-10-25-15)17(12)19(20)23/h3-4,7-8,19,22-23H,5-6,9-10H2,1-2H3 |
InChI Key |
YUIGSRGRYOBFRF-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C13CC4=C(C3O)C5=C(C=C4)OCO5)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.